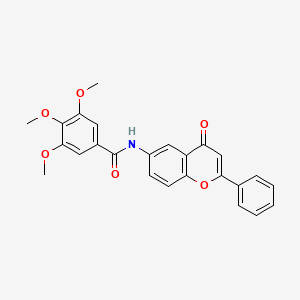

3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a chromone-based benzamide derivative characterized by a 4H-chromen-4-one core substituted with a phenyl group at the 2-position and a benzamide moiety at the 6-position. The benzamide group is further substituted with methoxy groups at the 3, 4, and 5 positions. This compound is structurally related to bioactive molecules investigated for receptor modulation, such as GPER (G-protein-coupled estrogen receptor) and ER (estrogen receptor) antagonists .

Properties

Molecular Formula |

C25H21NO6 |

|---|---|

Molecular Weight |

431.4 g/mol |

IUPAC Name |

3,4,5-trimethoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide |

InChI |

InChI=1S/C25H21NO6/c1-29-22-11-16(12-23(30-2)24(22)31-3)25(28)26-17-9-10-20-18(13-17)19(27)14-21(32-20)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,26,28) |

InChI Key |

GGFTUVZKLDOBDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Chalcone Formation

Cyclization to Flavanones

Nitro Reduction to Amine

-

Nitro groups at C6 of the chromen-4-one are reduced to amines using Fe/CaCl2 in aqueous ethanol.

-

Critical parameter : Excess Fe ensures complete reduction, yielding 6-amino-2-phenylchromen-4-one.

Amidation with 3,4,5-Trimethoxybenzoyl Chloride

The amine intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride to install the benzamide moiety:

Coupling Reaction

Yield Optimization

-

Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

-

Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side reactions.

Alternative One-Pot Synthesis via Base-Catalyzed Ring-Opening

A novel approach leverages base-mediated partial ring-opening of flavonols for direct amidation:

Reaction Pathway

-

Base treatment : K2CO3 in DMSO cleaves the chromenone ring, generating a carboxylate anion.

-

In situ amidation : The carboxylate reacts with 3,4,5-trimethoxybenzamide precursors.

Advantages

-

Reduced steps : Combines ring-opening and amidation in one pot.

-

Solvent system : DMSO facilitates both ring cleavage and nucleophilic attack.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Side Reactions

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the chromen-4-one core or the phenyl group.

Substitution: Substitution reactions can occur at the methoxy groups or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with tubulin or other proteins involved in cell division, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues

Key structural variations among similar compounds include substitutions on the chromen ring and the benzamide moiety.

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) reduce electron density on the chromen core, while methoxy groups (electron-donating) in the target compound may improve solubility but reduce electrophilic reactivity .

- Tautomerism : Analogous triazole derivatives () exist in thione-thiol tautomeric forms, but the target compound’s benzamide-chromen system lacks such tautomerism, favoring a planar conformation .

Biological Activity

3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Common Name : this compound

- CAS Number : 923216-63-1

- Molecular Formula : CHN O

- Molecular Weight : 431.4 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For example, research on related chromene derivatives has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Case Study : A study demonstrated that a structurally similar compound exhibited an IC value of 10.4 μM against acetylcholinesterase (AChE), indicating potential neuroprotective effects alongside its anticancer activity .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar chromene frameworks have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays have shown moderate inhibition of COX enzymes by related compounds, suggesting that this compound may also possess similar activity.

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. The presence of methoxy groups in the structure enhances electron donation capabilities, which can scavenge free radicals effectively. Studies have shown that chromene derivatives exhibit strong radical-scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like AChE and COX, which are involved in inflammation and neurodegeneration.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.

- Radical Scavenging : The antioxidant properties help mitigate oxidative damage by neutralizing reactive oxygen species (ROS).

Research Findings

| Activity Type | Related Compounds | IC Values | Notes |

|---|---|---|---|

| Anticancer | Chromene Derivatives | 10.4 μM (AChE) | Induces apoptosis in MCF-7 cells |

| Anti-inflammatory | Similar Chromenes | Moderate Inhibition | Inhibits COX enzymes |

| Antioxidant | Methoxy Compounds | Strong Activity | Effective in scavenging free radicals |

Q & A

Q. What are the standard synthetic pathways for preparing 3,4,5-trimethoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 3,4,5-trimethoxybenzoyl chloride with 4-amino-2-phenyl-4H-chromen-6-ol under anhydrous conditions.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Key Reagents : Sodium carbonate for pH control, dichloromethane as solvent .

- Yield Optimization : Reaction temperature (45–60°C) and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical .

Q. How is the compound structurally characterized in crystallographic studies?

- X-ray Diffraction (XRD) : SHELXL/SHELXS programs refine crystal structures, resolving bond lengths and angles. For example, methoxy groups exhibit torsional angles of 5–10° .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

- Validation : R-factor < 0.05 and CCDC deposition ensure reproducibility .

Q. What initial biological screening methods are used to assess its activity?

- In Vitro Assays :

- Cytotoxicity: MTT assay on cancer cell lines (IC50 values reported).

- Antimicrobial: Agar diffusion against S. aureus and E. coli.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize P-glycoprotein (P-gp) inhibition?

- Scaffold Modification :

- Approach 1 : Vary substituents on the chromen-4-one core (e.g., electron-withdrawing groups enhance P-gp binding).

- Approach 2 : Demethylate methoxy groups to study hydrophobicity effects (IC50 shifts from 1.4–20 µM) .

- Data Analysis : Molecular docking (AutoDock Vina) correlates substituent positions with binding free energies .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Case Example : Discrepancies in anticancer activity (e.g., varying IC50 in MCF-7 vs. HepG2 cells).

- Methodology :

- Meta-Analysis : Pool data from ≥3 independent studies, adjusting for cell passage number and assay protocols.

- Dose-Response Validation : Repeat assays with standardized controls (e.g., doxorubicin as a positive control) .

Q. What strategies improve pharmacokinetic properties, such as oral bioavailability?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxylation at the chromen-4-one 8-position).

- Prodrug Design : Esterify the benzamide moiety for delayed metabolic cleavage.

- In Vivo Testing : Pharmacokinetic parameters (Cmax, t1/2) assessed in rodent models via HPLC-MS .

Q. How to address challenges in crystallizing the compound for XRD analysis?

- Solvent Screening : Use high-throughput vapor diffusion (e.g., 1:1 acetonitrile/water mixture).

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections .

- Validation : Compare experimental XRD data with DFT-calculated structures (RMSD < 0.1 Å) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.